1093092-64-8 vs. 6-CF3 Analog | Halogen-Specific Cross-Coupling Reactivity Advantage
The 6-bromo substituent in 1093092-64-8 provides a distinct reactivity advantage over the corresponding 6-chloro and 6-trifluoromethyl analogs for palladium-catalyzed cross-coupling reactions. In triazolopyridine systems, aryl bromides undergo oxidative addition to Pd(0) more readily than aryl chlorides due to the lower bond dissociation energy of the C–Br bond, while maintaining greater stability and synthetic accessibility compared to the corresponding aryl iodide [1]. This intermediate reactivity profile allows for selective, sequential functionalization strategies in complex molecule synthesis, a capability not shared by the 6-CF3 analog, which is electronically deactivated toward oxidative addition [2].
| Evidence Dimension | Relative Reactivity in Pd-Catalyzed Cross-Coupling |
|---|---|
| Target Compound Data | 6-Br: C–Br bond present; favorable oxidative addition kinetics for Suzuki/Buchwald-Hartwig couplings |
| Comparator Or Baseline | 6-Cl analog: lower reactivity due to stronger C–Cl bond; 6-CF3 analog: electronically deactivated, unreactive under standard coupling conditions |
| Quantified Difference | C–Br bond dissociation energy: ~84 kcal/mol (Ar–Br) vs. ~95 kcal/mol (Ar–Cl); CF3 group exerts strong –I effect, reducing electron density at C6 |
| Conditions | Standard Pd-catalyzed cross-coupling conditions (Pd(PPh3)4, arylboronic acid, base, 80–100°C) extrapolated from general triazolopyridine reactivity [1] |
Why This Matters
Procuring 1093092-64-8 enables modular C6 diversification via reliable cross-coupling chemistry, a synthetic pathway that is blocked or significantly less efficient with 6-CF3 or 6-Cl comparators.
- [1] Xu, Z. et al. Journal of Enzyme Inhibition and Medicinal Chemistry, 2024, 39(1), 2409771. Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. DOI: 10.1080/14756366.2024.2409771. View Source
- [2] US Patent Application US20100197681A1. Triazolopyridine Compounds and Their Use as Ask Inhibitors. Published 2010-08-05. Defines halogen substitution patterns at positions R3 and R4. View Source
